Cas no 2764728-68-7 (5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine)

5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine 化学的及び物理的性質
名前と識別子
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- MFCD34758773
- 5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine
- 2764728-68-7
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- インチ: 1S/C16H13ClN2OS/c17-13-8-12(15-9-19-16(18)21-15)6-7-14(13)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,19)
- InChIKey: SSMXSSUTPMACTA-UHFFFAOYSA-N
- SMILES: ClC1C=C(C2=CN=C(N)S2)C=CC=1OCC1C=CC=CC=1
計算された属性
- 精确分子量: 316.0437119g/mol
- 同位素质量: 316.0437119g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 327
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.4
- トポロジー分子極性表面積: 76.4Ų
5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR022LHG-500mg |
5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine |
2764728-68-7 | 95% | 500mg |
$633.00 | 2025-02-13 | |
Aaron | AR022LHG-250mg |
5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine |
2764728-68-7 | 95% | 250mg |
$557.00 | 2025-02-13 |
5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine 関連文献
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amineに関する追加情報
Introduction to 5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine (CAS No. 2764728-68-7)
5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine, identified by its Chemical Abstracts Service (CAS) number 2764728-68-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The structural features of 5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine, particularly the presence of a benzyloxy group and a chlorophenyl moiety, contribute to its unique chemical properties and biological interactions, making it a promising candidate for further investigation in drug discovery and medicinal chemistry.
The compound's molecular structure incorporates a thiazole ring, which is a five-membered heterocycle containing sulfur and nitrogen atoms. This core structure is highly versatile and has been extensively studied for its role in various pharmacological mechanisms. The substitution pattern of 5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine enhances its potential by introducing functional groups that can interact with biological targets in specific ways. The benzyloxy group, for instance, can influence solubility and metabolic stability, while the chlorophenyl group may contribute to binding affinity and selectivity.
In recent years, there has been a surge in research focused on thiazole derivatives due to their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, antiviral, anticancer, and anti-thrombotic effects. The structural motif of 5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine aligns well with these areas of interest. Specifically, the combination of the thiazole core with electron-withdrawing and electron-donating groups creates a framework that can modulate enzyme activity and receptor binding. This has led to investigations into its potential as an inhibitor or modulator of key biological pathways.
One of the most compelling aspects of 5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine is its potential application in oncology research. Thiazole derivatives have shown promise as kinase inhibitors, particularly in targeting tyrosine kinases that are overexpressed in cancer cells. The chlorophenyl group in this compound may enhance interactions with ATP-binding pockets in kinases, leading to potent inhibition of tumor growth. Additionally, the benzyloxy group could influence cellular uptake and distribution, potentially improving bioavailability and therapeutic efficacy.
Another area of interest is the anti-inflammatory potential of 5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine. Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions. Research has indicated that thiazole derivatives can modulate inflammatory pathways by inhibiting enzymes such as COX-2 and LOX. The specific substitution pattern in 5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine may enhance its ability to interact with these inflammatory targets, offering a novel approach to managing inflammatory diseases.
The compound's design also considers pharmacokinetic properties essential for drug development. Factors such as solubility, metabolic stability, and bioavailability are critical for ensuring that a drug reaches its target site effectively. The presence of the benzyloxy group may improve solubility in aqueous environments while maintaining stability under physiological conditions. Furthermore, the chlorophenyl group could influence metabolic pathways by either enhancing or inhibiting degradation processes, thereby prolonging the compound's half-life.
In academic research circles, 5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine has been explored as a scaffold for structure-based drug design. Computational modeling techniques have been employed to predict how this compound might interact with biological targets at the molecular level. These studies have provided insights into potential binding modes and have guided modifications to optimize activity. For instance, virtual screening algorithms have identified analogs of 5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine that may exhibit enhanced potency or selectivity against specific disease-related proteins.
The synthesis of 5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Key synthetic steps include the formation of the thiazole ring followed by functionalization with the benzyloxy and chlorophenyl groups. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this type of compound. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing complex aryl-thiazole frameworks.
Evaluation of 5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine in preclinical studies has provided valuable data on its safety profile and pharmacological effects. In vitro assays have demonstrated interactions with various enzymes and receptors relevant to therapeutic intervention. Additionally, animal models have been used to assess behavioral effects and systemic absorption following administration. These studies have laid the groundwork for further clinical investigations aimed at validating its therapeutic potential.
The future direction of research on 5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine includes exploring its role in precision medicine approaches. By understanding genetic or environmental factors that influence drug response, researchers can tailor treatments to individual patients' needs. The compound's structural flexibility allows for modifications that could enhance its specificity for certain patient populations or disease subtypes. This personalized medicine approach holds promise for improving treatment outcomes across diverse patient groups.
Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing the development of 5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine from bench to bedside. Such partnerships facilitate access to resources such as high-throughput screening facilities, clinical trial infrastructure, and regulatory expertise necessary for bringing new therapeutics to market efficiently.
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